molecular formula C16H15F3N2OS B2548097 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1207002-23-0

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2548097
CAS No.: 1207002-23-0
M. Wt: 340.36
InChI Key: XHZAHBQJVQJKPS-UHFFFAOYSA-N
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Description

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a thiophene ring, a cyclopropyl group, and a trifluoromethyl-substituted phenyl ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Thiophene Attachment: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Urea Formation: The final step involves the reaction of the cyclopropyl-thiophene intermediate with an isocyanate or a carbamoyl chloride to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)-3-phenylurea: Lacks the thiophene and trifluoromethyl groups.

    1-(Thiophen-2-ylmethyl)-3-(trifluoromethyl)phenylurea: Contains a thiophene ring but lacks the cyclopropyl group.

    1-(Cyclopropylmethyl)-3-(trifluoromethyl)phenylurea: Contains a cyclopropyl group but lacks the thiophene ring.

Uniqueness: 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the combination of the thiophene ring, cyclopropyl group, and trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(1-thiophen-2-ylcyclopropyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)11-3-1-4-12(9-11)21-14(22)20-10-15(6-7-15)13-5-2-8-23-13/h1-5,8-9H,6-7,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZAHBQJVQJKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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